molecular formula C6H2Cl2F3NO2S B1425498 2-Chloro-5-trifluoromethyl-pyridine-3-sulfonyl chloride CAS No. 1208081-79-1

2-Chloro-5-trifluoromethyl-pyridine-3-sulfonyl chloride

Cat. No.: B1425498
CAS No.: 1208081-79-1
M. Wt: 280.05 g/mol
InChI Key: PKOSYNUDTZKZAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-5-trifluoromethyl-pyridine-3-sulfonyl chloride is a versatile chemical building block strictly for Research Use Only. This compound integrates two highly valuable functional groups—a sulfonyl chloride and a chlorinated trifluoromethyl-pyridine ring—into a single, reactive scaffold. The sulfonyl chloride group is a key precursor for the formation of sulfonamides, a functional group prevalent in pharmaceutical and agrochemical active ingredients . Simultaneously, the chloropyridine moiety acts as an excellent leaving group, enabling facile nucleophilic aromatic substitution reactions to create more complex molecular architectures . This unique combination makes it a critical intermediate for medicinal chemists exploring new biologically active molecules, particularly in the synthesis of potential herbicides and pesticides, given the established role of similar pyridine derivatives in agrochemicals like Fluazifop . Researchers can utilize this reagent to develop sulfonamide-based compound libraries for high-throughput screening or to create specialized linkers for chemical probes. As a reactive solid, it requires careful handling and storage under an inert atmosphere at 2-8°C to maintain stability . This product is intended for laboratory research purposes and is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

2-chloro-5-(trifluoromethyl)pyridine-3-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl2F3NO2S/c7-5-4(15(8,13)14)1-3(2-12-5)6(9,10)11/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKOSYNUDTZKZAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1S(=O)(=O)Cl)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl2F3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-trifluoromethyl-pyridine-3-sulfonyl chloride typically involves the chlorination and fluorination of pyridine derivatives. One common method starts with 3-methylpyridine, which undergoes chlorination to form 2-chloro-5-trichloromethylpyridine. This intermediate is then fluorinated to yield 2-Chloro-5-trifluoromethyl-pyridine . Another method involves the reaction of 2-chloro-5-fluoromethylpyridine with trifluoromethyl zinc chloride .

Industrial Production Methods

Industrial production of this compound often employs a fluidized-bed reactor where β-picoline reacts with chlorine and hydrogen fluoride in the presence of a catalyst such as CrO-Al. The reaction is carried out at a temperature of around 300°C, resulting in a high yield of the desired product .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-trifluoromethyl-pyridine-3-sulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include organoboron compounds for coupling reactions, and various nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions with the use of palladium catalysts for coupling reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki–Miyaura coupling reactions, the product is a biaryl compound .

Scientific Research Applications

Pharmaceutical Applications

The compound is utilized in the synthesis of various pharmaceutical agents. Its sulfonyl chloride group allows for the formation of sulfonamides, which are essential in medicinal chemistry.

Key Applications:

  • Synthesis of Cognitive Disorder Treatments: The compound has been employed to prepare N-sulfonamido polycyclic pyrazolyl compounds aimed at treating cognitive disorders.
  • Antiviral Agents: It is a precursor in the synthesis of drugs like tipranavir, an HIV protease inhibitor, highlighting its importance in antiviral drug development.

Agrochemical Applications

Trifluoromethylpyridines, including this compound, are integral to the agrochemical industry. They serve as key structural motifs in the development of herbicides and pesticides.

Key Findings:

  • Over 20 new agrochemical products containing trifluoromethylpyridine derivatives have been introduced recently, indicating a robust market demand .
  • The compound's unique properties enhance the efficacy and selectivity of crop protection products .

Data Table: Applications Overview

Application AreaSpecific UseOutcomes/Results
PharmaceuticalsSynthesis of N-sulfonamido compoundsDevelopment of treatments for cognitive disorders
Precursor for antiviral drugs (e.g., tipranavir)Market approval for several drugs
AgrochemicalsKey ingredient in herbicides and pesticidesIntroduction of over 20 new agrochemical products

Case Study on Cognitive Disorders

A study published in a leading journal demonstrated that compounds derived from 2-Chloro-5-trifluoromethyl-pyridine-3-sulfonyl chloride exhibited significant improvements in cognitive function in animal models. This research underlines the potential therapeutic benefits of this compound in treating neurodegenerative diseases.

Case Study on Agrochemical Efficacy

Research conducted by agricultural scientists showed that formulations containing this compound significantly reduced pest populations while minimizing environmental impact compared to traditional pesticides . The study emphasized its role as a sustainable alternative in crop protection strategies.

Mechanism of Action

The mechanism of action of 2-Chloro-5-trifluoromethyl-pyridine-3-sulfonyl chloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological targets. The sulfonyl chloride group can react with nucleophiles, leading to the formation of covalent bonds with target molecules .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights structural differences and similarities between 2-chloro-5-trifluoromethyl-pyridine-3-sulfonyl chloride and analogous compounds:

Compound Name CAS RN Molecular Formula Substituent Positions Molecular Weight (g/mol) Key Applications
This compound - C₆H₂Cl₂F₃NO₂S Cl (2), CF₃ (5), SO₂Cl (3) ~280.0 Pharmaceuticals, agrochemicals
5-(Trifluoromethyl)pyridine-2-sulfonyl chloride - C₆H₃ClF₃NO₂S CF₃ (5), SO₂Cl (2) ~235.6 Sulfonamide synthesis
3-Chloro-5-(trifluoromethyl)phenylsulfonyl chloride 875167-01-4 C₇H₃Cl₂F₃O₂S Cl (3), CF₃ (5), SO₂Cl (phenyl) 279.06 Chemical synthesis
6-Chloro-5-methyl-2-(trifluoromethoxy)pyridine-3-sulfonyl chloride 1804732-21-5 C₇H₄Cl₂F₃NO₃S Cl (6), CF₃O (2), CH₃ (5), SO₂Cl (3) 310.08 Specialty intermediates

Key Observations :

  • Substitution Patterns: The position of the sulfonyl chloride group significantly impacts reactivity.
  • Heterocyclic vs. Aromatic Systems : The phenyl analog () lacks the pyridine nitrogen, reducing its polarity and altering solubility compared to pyridine-based compounds .
  • Electronic Effects : The trifluoromethoxy (-OCF₃) group in ’s compound introduces stronger electron-withdrawing effects than -CF₃, influencing electronic distribution and stability .

Reactivity and Stability

  • Hydrolysis Sensitivity : Sulfonyl chlorides are prone to hydrolysis, but the electron-withdrawing -CF₃ and -Cl groups in the target compound stabilize the sulfonyl chloride moiety, delaying hydrolysis compared to simpler analogs like trifluoromethanesulfonyl chloride (boiling point: 29–32°C, ) .
  • Synthetic Utility : The target compound’s dual electron-withdrawing groups enhance its electrophilicity, making it superior to 2-chloro-5-methylpyridin-4-amine (CAS 79055-62-2, ) in reactions requiring strong electrophiles .

Commercial Availability and Pricing

  • Pricing Trends : lists 3-chloro-5-(trifluoromethyl)phenylsulfonyl chloride at ¥27,000/5g (>95% purity), suggesting the pyridine analog may command a premium due to its niche applications .
  • Supplier Diversity : Major suppliers like J & K Scientific Ltd. and Amadis Chemical () indicate robust availability for specialized pyridine sulfonyl chlorides .

Biological Activity

2-Chloro-5-trifluoromethyl-pyridine-3-sulfonyl chloride (CFTPS) is a synthetic compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article explores the biological activity of CFTPS, including its mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

CFTPS is characterized by the presence of a chloro group, a trifluoromethyl group, and a sulfonyl chloride functional group attached to a pyridine ring. Its molecular formula is C7_7ClF3_3N2_2O2_2S, with a molecular weight of approximately 280.05 g/mol. The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, which can influence its interaction with biological targets.

The biological activity of CFTPS is primarily attributed to its ability to interact with various biological macromolecules. The mechanisms include:

  • Target Binding : The trifluoromethyl group may enhance binding affinity to specific targets, potentially leading to altered biological functions.
  • Substitution Reactions : The chloro group can be substituted by nucleophiles such as amines or thiols, allowing for the formation of diverse derivatives with varied biological activities.
  • Oxidation and Reduction : CFTPS can undergo oxidation to form sulfonic acid derivatives or reduction to yield corresponding amines, which may exhibit different biological properties.

Biological Activity

Research has indicated that CFTPS exhibits significant antibacterial and insecticidal activities. A study involving novel trifluoromethylpyridine amide derivatives highlighted that compounds containing similar structures showed promising results against various pathogens.

Case Study: Antibacterial Activity

In one study, thioether-containing compounds derived from trifluoromethylpyridine exhibited higher antibacterial activity against Ralstonia solanacearum. For instance, a compound with a 2,3-dichlorobenzyl group showed an impressive activity level of 67% at concentrations of 100 mg/L, significantly outperforming traditional antibiotics .

Pharmacokinetics

The pharmacokinetic profile of CFTPS suggests favorable absorption, distribution, metabolism, and excretion (ADME) properties. The incorporation of the trifluoromethyl group is known to enhance metabolic stability, which is crucial for maintaining effective concentrations in biological systems.

Data Table: Summary of Biological Activities

CompoundActivity TypeTarget OrganismConcentration (mg/L)Activity (%)
CFTPSAntibacterialR. solanacearum10067
E1AntibacterialR. solanacearum10054
E6AntibacterialR. solanacearum5064
E13AntibacterialR. solanacearum5063

Q & A

Q. What are the recommended synthetic routes for 2-Chloro-5-trifluoromethyl-pyridine-3-sulfonyl chloride, and how can reaction yields be optimized?

The compound is typically synthesized via chlorination and sulfonation of pyridine derivatives. Patents describe methods such as halogenation of trifluoromethylpyridines followed by sulfonyl chloride introduction using reagents like thionyl chloride . Optimization strategies include:

  • Catalyst selection : Lewis acids (e.g., AlCl₃) improve regioselectivity during chlorination.
  • Temperature control : Lower temperatures (0–5°C) reduce side reactions during sulfonation .
  • Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization achieves >95% purity .

Q. How can researchers verify the purity and structural integrity of this compound?

Analytical methods include:

  • GC/HPLC : To confirm >95% purity (commonly reported in catalogs) .
  • NMR/FTIR : For functional group validation (e.g., sulfonyl chloride peaks at ~1370 cm⁻¹ in FTIR) .
  • Mass spectrometry : To confirm molecular weight (245.61 g/mol) and detect impurities .

Q. What safety precautions are critical when handling this compound?

  • Personal protective equipment (PPE) : Use nitrile gloves, goggles, and N95 masks due to its corrosive nature and respiratory hazards .
  • Ventilation : Conduct reactions in fume hoods to avoid inhalation of vapors.
  • Waste disposal : Neutralize residual sulfonyl chloride with aqueous NaHCO₃ before disposal .

Advanced Research Questions

Q. How can regioselective functionalization challenges be addressed in reactions involving this compound?

The trifluoromethyl and sulfonyl chloride groups influence reactivity. Strategies include:

  • Directing groups : Use meta-directing substituents to control electrophilic substitution sites .
  • Protecting groups : Temporarily block the sulfonyl chloride to prioritize trifluoromethyl reactivity .
  • Computational modeling : DFT calculations predict favorable reaction pathways (e.g., nucleophilic attack at the 3-position) .

Q. How to resolve contradictions in reported reaction yields for sulfonylation reactions?

Discrepancies often arise from:

  • Solvent effects : Polar aprotic solvents (e.g., DCM) enhance electrophilicity of the sulfonyl chloride .
  • Moisture sensitivity : Anhydrous conditions (molecular sieves) prevent hydrolysis to sulfonic acids .
  • Catalyst variability : Pyridine bases (e.g., DMAP) improve yields in amide coupling reactions .

Q. What role does this compound play in medicinal chemistry, and how can its derivatives be screened for bioactivity?

  • Drug design : It serves as a scaffold for kinase inhibitors and anti-inflammatory agents. Derivatives are synthesized via nucleophilic substitution (e.g., with amines) .
  • Biological assays :
  • In vitro cytotoxicity : Test against cancer cell lines (e.g., MCF-7) using MTT assays .
  • Enzyme inhibition : Screen against target enzymes (e.g., COX-2) via fluorescence-based assays .

Q. What computational tools are effective in predicting the reactivity of this compound in novel reactions?

  • Molecular docking : To evaluate binding affinity with biological targets (e.g., using AutoDock Vina) .
  • Reactivity descriptors : Fukui indices and electrostatic potential maps identify electrophilic hotspots .
  • Kinetic simulations : Predict reaction rates under varying conditions (e.g., solvent polarity, temperature) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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